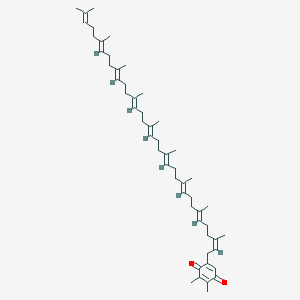
(+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
Overview
Description
- PD117302 is a selective agonist for the κ-opioid receptor. It was first described in a study published in the British Journal of Pharmacology .
- The κ-opioid receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system. Activation of this receptor modulates pain perception, stress responses, and other physiological processes.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PD117302 are not readily available in the public domain.
- it’s worth noting that PD117302 can be administered intracerebroventricularly (ICV) in animal studies . Industrial production methods remain proprietary.
Chemical Reactions Analysis
- PD117302 likely undergoes various chemical reactions, but detailed information is scarce.
- Common reagents and conditions for its synthesis and functionalization would depend on the specific synthetic route.
Scientific Research Applications
- PD117302’s applications span several fields:
Pharmacology: As a κ-opioid receptor agonist, it could be used to study pain modulation and related pathways.
Biology: Investigating its effects on neuronal signaling and behavior.
Medicine: Potential therapeutic applications, although clinical data are limited.
Industry: If scaled up, it might find use in drug development or research.
Mechanism of Action
- PD117302 activates the κ-opioid receptor, leading to downstream signaling events.
- Molecular targets include G proteins and intracellular kinases.
- Pathways involved may include inhibition of adenylyl cyclase and modulation of ion channels.
Comparison with Similar Compounds
- PD117302’s uniqueness lies in its selectivity for the κ-opioid receptor.
- Similar compounds include other κ-opioid receptor agonists like U-50488H and U-69593 .
Properties
CAS No. |
111728-01-9 |
|---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1 |
InChI Key |
SYHJZCCNQDFHJQ-RTBURBONSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
114419-77-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)






![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)





